molecular formula C10H6Cl2 B1605514 2,7-Dichloronaphthalene CAS No. 2198-77-8

2,7-Dichloronaphthalene

Cat. No.: B1605514
CAS No.: 2198-77-8
M. Wt: 197.06 g/mol
InChI Key: DWBQZSYTSNYEEJ-UHFFFAOYSA-N
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Description

2,7-Dichloronaphthalene is an organochlorine compound with the molecular formula C10H6Cl2. It is a chlorinated derivative of naphthalene, characterized by the presence of chlorine atoms at the 2nd and 7th positions of the naphthalene ring. This compound is known for its unique chemical properties and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,7-Dichloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the reaction of naphthalene with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar chlorination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dichloronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Strong nucleophiles such as sodium methoxide (NaOCH3) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products:

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

    Reduction: Formation of naphthalene or partially dechlorinated naphthalene derivatives.

Mechanism of Action

The mechanism of action of 2,7-dichloronaphthalene involves its interaction with biological molecules and enzymes. The compound is known to induce the activity of xenobiotic-metabolizing enzymes, such as 7-ethoxycoumarin-O-deethylase. This induction can lead to hepatotoxic effects, as observed in studies with male Sprague-Dawley rats .

Comparison with Similar Compounds

  • 1,8-Dichloronaphthalene
  • 1,4-Dichloronaphthalene
  • 2,3-Dichloronaphthalene

Comparison: 2,7-Dichloronaphthalene is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and physical properties. Compared to other dichloronaphthalenes, it exhibits different reactivity patterns in substitution and reduction reactions. Its symmetrical structure also affects its interaction with biological systems, making it a valuable compound for specific research applications .

Properties

IUPAC Name

2,7-dichloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBQZSYTSNYEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062247
Record name 2,7-Dichloronaphthalene
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Molecular Weight

197.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2198-77-8
Record name 2,7-Dichloronaphthalene
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Record name Naphthalene, 2,7-dichloro-
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Record name 2,7-DICHLORONAPHTHALENE
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Record name Naphthalene, 2,7-dichloro-
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Record name 2,7-Dichloronaphthalene
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Record name 2,7-dichloronaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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